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This guide provides a comprehensive comparison of imaging modalities used to validate the

therapeutic effect of Taladegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway.

Taladegib is under investigation for its anti-fibrotic and anti-tumor activities, notably in Idiopathic

Pulmonary Fibrosis (IPF) and various solid tumors. This document outlines the experimental

data and protocols supporting its validation, offering a comparative analysis with alternative

approaches.

Introduction to Taladegib and the Hedgehog
Signaling Pathway
Taladegib (formerly LY2940680, also known as ENV-101) is a small molecule inhibitor that

targets the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway.

Dysregulation of the Hh pathway is implicated in the progression of fibrotic diseases like IPF

and the growth of certain cancers.[1] By inhibiting SMO, Taladegib aims to suppress the

downstream activation of GLI transcription factors, thereby mitigating the pathological effects of

aberrant Hh signaling.
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Taladegib has shown promise in a Phase 2a clinical trial (NCT04968574) for patients with IPF.

[1][2] The primary imaging modality used for efficacy assessment was High-Resolution

Computed Tomography (HRCT), with post-hoc analysis employing advanced deep learning-

based quantitative CT (qCT) algorithms.[3]
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Imaging
Modality

Quantitative
Endpoint

Taladegib
Treatment Arm
(Change from
Baseline)

Placebo Arm
(Change from
Baseline)

Key Findings

HRCT
Total Lung

Capacity (TLC)

Statistically

significant

increase

Stable or

worsened

Taladegib

demonstrated an

improvement in

lung volume

compared to

placebo.[4][5]

qCT (Fibr8)

Percent

Quantitative

Lung Fibrosis

(%QLF)

Reduction
Stable or

worsened

Indicates a

potential reversal

of key measures

of lung fibrosis.

[3][4]

qCT (Lung8) Lung Volume +142.28 mL -113.07 mL

Significant

improvement in

lung volume with

Taladegib

treatment.

qCT (Vascul8)
Pulmonary

Vessel Volume
Reduction Not specified

First clinical

evidence of an

IPF treatment

reducing

pulmonary

vessel volume.[3]

qCT

Percent

Quantitative

Interstitial Lung

Disease

(%QILD)

Reduction
Stable or

worsened

Suggests a

decrease in the

extent of

interstitial lung

disease.[4]

qCT Percent

Quantitative

Reduction Stable or

worsened

Indicates a

reduction in

ground glass
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Ground Glass

(%QGG)

opacities, a

feature of lung

inflammation

and/or fibrosis.[4]

Data Presentation: Imaging in Solid Tumors
In oncology, the evaluation of Taladegib's therapeutic effect in advanced solid tumors is

currently being investigated in a Phase 2 clinical trial (NCT05199584). The primary imaging-

based endpoint is the Objective Response Rate (ORR) as determined by the Response

Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

Imaging Modality
Quantitative
Endpoint

Description
Application in
Taladegib Trials

CT / MRI RECIST 1.1

Standardized criteria

to measure tumor size

and assess response

to treatment

(Complete Response,

Partial Response,

Stable Disease,

Progressive Disease).

Primary endpoint for

assessing tumor

response in the

ongoing Phase 2 trial

for advanced solid

tumors with PTCH1

loss of function

mutations.[6]

While RECIST 1.1 is the current standard for the Taladegib oncology trial, multi-modal imaging

techniques offer the potential for a more comprehensive assessment of treatment response.

For instance, Positron Emission Tomography (PET) using tracers like [18F]-fluoromisonidazole

(FMISO) has been used to monitor the response to other Hedgehog inhibitors by imaging

tumor hypoxia.[4] This suggests a potential future application for Taladegib to provide functional

information alongside the anatomical data from CT or MRI.

Experimental Protocols
High-Resolution Computed Tomography (HRCT) for
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A typical HRCT protocol for IPF clinical trials, as recommended by the Pulmonary Fibrosis

Foundation, involves the following:

Patient Preparation: No oral or IV contrast is administered.

Acquisition:

Supine Inspiratory Scan: Patients are instructed to take a deep breath and hold it. Scans

are acquired from the lung apices to the bases.

Supine Expiratory Scan: Patients are instructed to exhale fully and hold their breath. This

helps to assess air trapping.

Prone Inspiratory Scan (Optional): Performed if dependent atelectasis (density in the lower

parts of the lungs due to gravity) is observed on the supine images.

Technical Parameters:

Slice Thickness: ≤ 1.5 mm

Collimation: 0.5-1.25 mm

Scan Time: As short as possible to minimize motion artifacts.

Reconstruction Algorithm: High-spatial-frequency (sharp) algorithm.

Radiation Dose: Kept as low as reasonably achievable (ALARA).

Quantitative CT (qCT) with Deep Learning Algorithms
(Lung8, Vascul8, Fibr8)
While the specific, proprietary details of these algorithms are not publicly disclosed, the general

methodology involves:

Image Segmentation: The deep learning algorithm automatically identifies and segments the

lung parenchyma, airways, and pulmonary vasculature from the HRCT images.
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Feature Extraction and Classification: The algorithm analyzes the texture and density of the

lung tissue to classify different patterns, such as normal lung, ground-glass opacity,

reticulation, and honeycombing.

Quantification:

Lung8: Calculates the total lung volume.

Vascul8: Quantifies the volume of the pulmonary vasculature.

Fibr8: Measures the extent of fibrotic tissue within the lungs.

Data Output: The algorithms provide quantitative data on the volume and percentage of

different lung tissue characteristics, allowing for an objective assessment of disease severity

and treatment response.

RECIST 1.1 for Solid Tumors
The RECIST 1.1 protocol for assessing tumor response in clinical trials includes:

Baseline Assessment:

Lesion Selection: Up to five target lesions (and a maximum of two per organ) are selected

for measurement. Lesions must be measurable (≥10 mm in longest diameter for non-nodal

lesions, ≥15 mm in short axis for lymph nodes on CT).

Measurement: The longest diameter of each target lesion (or short axis for lymph nodes)

is measured. The sum of the diameters (SOD) of all target lesions is calculated.

Follow-up Assessments:

The same target lesions are measured at each follow-up imaging session.

The SOD is compared to the baseline SOD to determine the response.

Response Criteria:

Complete Response (CR): Disappearance of all target lesions.
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Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to

baseline.

Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the

smallest sum recorded, or the appearance of one or more new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.
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Caption: The Hedgehog signaling pathway and the mechanism of action of Taladegib.
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Caption: Experimental workflow for validating Taladegib's therapeutic effect.
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Caption: Logical comparison of Taladegib with other Hedgehog pathway inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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